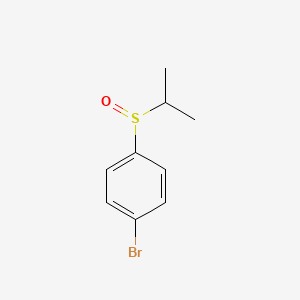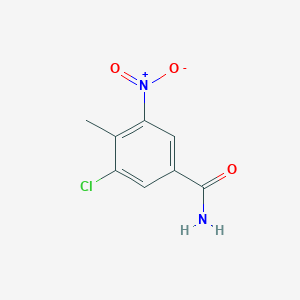
1-Bromo-4-(isopropylsulfinyl)benzene
Overview
Description
1-Bromo-4-(isopropylsulfinyl)benzene, also known as IBPS, is an organosulfur compound commonly used in scientific research. It is a brominated derivative of benzene and is used in a variety of synthetic organic chemistry processes. IBPS is a useful reagent for the synthesis of heterocyclic compounds, such as thiophenes and thiazoles, that are used in organic synthesis and medicinal chemistry. IBPS is also used in the synthesis of polymers, dyes, and pharmaceuticals.
Scientific Research Applications
Crystallography and Molecular Interactions
- Crystal Structures Analysis : The crystal structures of bromo-substituted benzene derivatives, including 1-bromo-4-(isopropylsulfinyl)benzene, reveal insights into supramolecular features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
Fluorescence and Photoluminescence
- Fluorescence Properties : Bromo-substituted benzene compounds have been studied for their fluorescence characteristics, which are significant in materials science and photoluminescence applications (Zuo-qi, 2015).
Chemical Synthesis and Organic Chemistry
- Ring Halogenations : Studies on the ring halogenation of polyalkylbenzenes, including bromo-substituted variants, are essential for understanding chemical synthesis and reactions in organic chemistry (Bovonsombat & Mcnelis, 1993).
- DFT Studies : Density Functional Theory (DFT) studies on bromo-substituted benzene compounds provide insights into their structural, electronic, and energetic properties, essential for computational chemistry and materials design (Patil, Uthaisar, Barone, & Fahlman, 2012).
Advanced Materials and Nanotechnology
- Graphene Nanoribbon Synthesis : Bromo-substituted benzene compounds serve as precursors in the bottom-up synthesis of graphene nanoribbons, crucial in nanotechnology and materials science (Patil et al., 2012).
Organic Synthesis and Reactions
- Synthesis of Functionalized Compounds : The synthesis of various functionalized benzene compounds, involving bromo-substituted variants, highlights their role in creating complex organic molecules for various applications (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Analytical Chemistry
- Radiosynthesis and Labeling Agents : Bromo-substituted benzene compounds are used in the radiosynthesis of labeling agents, important in analytical and diagnostic techniques (Namolingam, Luthra, Brady, & Pike, 2001).
Polymer Science
- Synthesis of Poly(arylimine) : Bromo-substituted benzene compounds are used in the synthesis of novel poly(imino ketone) polymers, highlighting their utility in polymer science (Run-xiong, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Bromobenzene compounds are generally known to interact with various organic compounds, often serving as a source of phenyl groups .
Mode of Action
Bromobenzene compounds typically act as electrophiles in reactions, undergoing electrophilic aromatic substitution . In such reactions, the bromine atom is replaced by another group, leading to the formation of a new compound .
Biochemical Pathways
Bromobenzene compounds are often used in organic synthesis, implying their involvement in various biochemical transformations .
Result of Action
The compound’s potential to donate a phenyl group suggests it could influence the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(isopropylsulfinyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species .
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)
![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)
